molecular formula C12H11NO2S B194103 4-(Phenylsulfonyl)aniline CAS No. 7019-01-4

4-(Phenylsulfonyl)aniline

Cat. No.: B194103
CAS No.: 7019-01-4
M. Wt: 233.29 g/mol
InChI Key: GDYFDXDATVPPDR-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Aniline (B41778) Chemistry in Advanced Organic Synthesis

The chemistry of sulfonyl anilines is rich and varied, offering multiple avenues for the synthesis of complex molecules. The presence of the sulfonyl group, a strong electron-withdrawing group, and the amino group, an electron-donating group, allows for a range of chemical transformations. These include electrophilic aromatic substitution, nucleophilic substitution, and various coupling reactions. evitachem.com The synthesis of sulfonyl anilines itself can be achieved through several methods, with the reaction between an aniline derivative and a sulfonyl chloride being a common approach. evitachem.comcbijournal.com Recent advancements have also explored milder, photoredox-catalyzed reactions for the sulfonylation of anilines. rsc.orgfrontiersin.org

Significance of the 4-(Phenylsulfonyl)aniline Scaffold in Emerging Fields

The this compound scaffold, in particular, has emerged as a crucial building block in several cutting-edge areas of research. Its structure is found in a variety of biologically active molecules and advanced materials. rsc.orgfrontiersin.org In medicinal chemistry, this scaffold is a key component in the development of novel therapeutic agents, including inhibitors of specific enzymes and protein-protein interactions. rsc.org The unique arrangement of the phenyl and aniline rings bridged by the sulfonyl group provides a rigid and well-defined three-dimensional structure that is advantageous for molecular recognition and binding to biological targets. Furthermore, in materials science, the thermal stability and potential for functionalization make this compound and its derivatives attractive for the creation of high-performance polymers.

Contextualization within Related Anilines and Sulfonamides Research

The study of this compound is closely related to the broader fields of aniline and sulfonamide research. Anilines are fundamental building blocks in organic chemistry, widely used in the synthesis of dyes, pharmaceuticals, and polymers. researchgate.net Sulfonamides, characterized by the R-SO₂NR'R'' functional group, are a well-established class of compounds with a long history of use as antibacterial drugs. cbijournal.comajchem-b.com Research into this compound contributes to and benefits from the extensive knowledge base of these related compound classes. For instance, the synthetic methodologies developed for other sulfonamides can often be adapted for the preparation of this compound. cbijournal.com Similarly, understanding the structure-activity relationships of other anilines can provide insights into the potential applications of their sulfonylated counterparts.

Detailed Research Findings

Synthesis and Properties

The most common method for synthesizing this compound involves the reaction of aniline with benzenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). evitachem.comcbijournal.com Alternative methods include diazotization-sulfonation and Ullmann coupling, with the former being preferred for industrial-scale production due to lower costs. Recent research has also focused on developing more sustainable synthetic routes, such as visible-light-mediated sulfonylation using sulfonyl fluorides or sulfinate salts. rsc.orgfrontiersin.org

Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₁NO₂S evitachem.comlookchem.comsigmaaldrich.com
Molecular Weight 233.29 g/mol evitachem.comsigmaaldrich.com
Melting Point 175-177 °C lookchem.com
Appearance White to off-white crystalline solid evitachem.com
Solubility Slightly soluble in chloroform (B151607) and methanol; poorly soluble in water. evitachem.comlookchem.com

The structure of this compound is characterized by two phenyl rings connected by a sulfonyl group, with an amino group in the para position of one of the rings. The sulfonyl group has a tetrahedral geometry around the sulfur atom.

Applications in Research

The this compound scaffold is a versatile building block with applications in several areas of chemical research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents. For example, it is used in the preparation of novel flufenamic acid analogues which act as inhibitors of androgen receptor-mediated transcription. evitachem.comlookchem.com The sulfonamide moiety is a known pharmacophore, and its incorporation into the aniline structure can lead to compounds with a range of biological activities, including antibacterial and anticancer properties. ajchem-b.com

Dyes and Pigments: The amino group on the aniline ring can be diazotized and then coupled with other aromatic compounds to produce azo dyes. evitachem.com

Materials Science: The thermal stability and rigidity of the diaryl sulfone structure make this compound a candidate for the development of high-performance polymers.

Chemical Reactivity

The this compound molecule can undergo a variety of chemical reactions at its different functional groups:

Reactions of the Amino Group: The amino group can be acylated, alkylated, and diazotized, providing a handle for further functionalization. evitachem.com

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, allowing for the introduction of various substituents.

Reactions of the Sulfonyl Group: While generally stable, the sulfonyl group can be reduced to a sulfide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYFDXDATVPPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333662
Record name 4-(Phenylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7019-01-4
Record name 4-(Phenylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 4 Phenylsulfonyl Aniline and Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to 4-(Phenylsulfonyl)aniline and its derivatives, often involving a single key bond-forming step. These approaches are prized for their atom economy and potential for scalability.

Sulfonylation Reactions in Aniline (B41778) Derivatization

A primary and well-established method for synthesizing this compound is the sulfonylation of aniline with benzenesulfonyl chloride. evitachem.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534), in an organic solvent like dichloromethane. The base neutralizes the hydrochloric acid byproduct, facilitating the nucleophilic attack of the aniline's amino group on the sulfonyl chloride. The process involves the slow addition of benzenesulfonyl chloride to the aniline solution at a controlled low temperature to minimize side reactions. Subsequent workup with water and extraction, followed by purification via recrystallization or chromatography, yields the desired product. evitachem.com

Recent advancements have explored alternative catalysts and reaction conditions to improve yields and sustainability. For instance, a biomass-derived copper catalyst has been successfully employed for the C4 sulfonylation of aniline derivatives. mdpi.com This method utilizes a directing group strategy, which can be later removed by hydrolysis to yield the corresponding 4-sulfonyl anilines. mdpi.com

Electrochemical Synthesis Protocols

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. researchgate.net The anodic oxidation of anilines in the presence of sulfinate salts has emerged as a powerful tool for the formation of C-S bonds. rsc.orgresearchgate.net

Anodic Oxidation Mechanisms

The electrochemical oxidation of aniline derivatives at an anode generates reactive intermediates that can be trapped by nucleophiles. In the case of 4-chloroaniline (B138754), anodic oxidation leads to a one-electron transfer and deprotonation to form a radical, which then undergoes a disproportionation reaction to yield an unstable intermediate, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC). nih.govresearchgate.netrsc.org This electrophilic species is highly susceptible to nucleophilic attack.

Similarly, the electrochemical oxidation of N,N-dialkylanilines proceeds through the formation of a cationic radical intermediate. acs.org This intermediate can then react with another molecule of N,N-dialkylaniline in a dehydrogenative cross-coupling to form a dimeric species, which is further oxidized to a cationic radical. acs.org

Role of Nucleophiles in Reaction Pathway Diversion

The presence of a suitable nucleophile is critical in directing the reaction pathway during electrochemical synthesis. In the absence of a nucleophile, the intermediate species generated from the anodic oxidation of anilines may hydrolyze or undergo other side reactions. For example, the ICC intermediate formed from 4-chloroaniline hydrolyzes to p-quinoneimine in aqueous media. nih.govresearchgate.netrsc.org

However, when a nucleophile such as benzenesulfinic acid (BSA) is introduced, it can intercept the reactive intermediate. nih.govresearchgate.netrsc.org The reaction between the ICC intermediate and BSA is faster than hydrolysis, leading to the formation of N-(4-chlorophenyl)benzenesulfonamide and 4-chloro-2-(phenylsulfonyl)aniline. nih.govrsc.org The sulfonyl radical, generated from the oxidation of sulfonyl hydrazide, can also act as a nucleophile, reacting with the dimeric cationic radical of N,N-dialkylaniline to yield the sulfonylated product. acs.org

Intermediate Species Characterization (e.g., Iminocyclohexa-2,5-dien-1-ylidenechloronium)

The characterization of transient intermediates is crucial for understanding the reaction mechanism. In the electrochemical oxidation of 4-chloroaniline, the formation of the unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) intermediate has been established through cyclic voltammetry and differential pulse voltammetry. nih.govresearchgate.netrsc.org This intermediate is a key electrophile that drives the subsequent nucleophilic addition. Without a nucleophile present, this intermediate is prone to hydrolysis, forming p-quinoneimine. rsc.org The structure of p-quinoneimine is related to 4-iminocyclohexa-2,5-dien-1-one. nih.gov The reactivity of such intermediates underscores the importance of controlling the reaction environment to achieve the desired product.

One-Pot Synthetic Routes for Functionalized Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. Several one-pot methods have been developed for the synthesis of functionalized derivatives related to this compound.

For instance, a copper-catalyzed three-component reaction has been developed for the synthesis of functionalized 2-quinolones, which can incorporate a phenylsulfonyl group. rsc.org This cascade reaction involves an SN2 reaction, a Knoevenagel condensation, and a C–N bond formation. rsc.org Another approach involves a one-pot, metal-free radical oxidative cyclization of o-azidoaryl acetylenic ketones and sulfinic acids to produce sulfone-containing 4-quinolones. rsc.org

Furthermore, a one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been achieved through a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives. acs.org While not directly producing this compound, these methods highlight the power of one-pot strategies in constructing complex molecules from simple precursors, a concept that can be extended to the synthesis of its derivatives. Similarly, a one-pot method for synthesizing 4-substituted 1,2,4-triazolidine-3,5-diones from aniline derivatives demonstrates the versatility of this approach. organic-chemistry.org

Recent research has also demonstrated the one-pot synthesis of N,N,N′,N′-tetramethyl-3-arylsulfonyl-[1,1′-biphenyl]-4,4′-diamine derivatives from N,N-dimethylaniline and sulfonyl hydrazides via an electrochemical method. acs.org This process involves sequential dehydrogenative cross-coupling and C-H activated sulfonylation. acs.org

Derivatization and Functionalization Strategies

The structural components of this compound—the primary aromatic amine and the phenylsulfonyl group—offer distinct sites for chemical reactions, enabling the synthesis of a diverse array of derivatives.

Modifications of the Aniline Moiety

The amino group of this compound is a primary site for functionalization. Standard reactions for aromatic amines can be readily applied to this compound.

  • N-Alkylation and N-Acylation: The nucleophilic nitrogen can undergo alkylation and acylation reactions. For instance, N-alkylation can be achieved with various alkyl halides. researchgate.net Acylation, often performed with acyl chlorides or anhydrides in the presence of a base, can be used to introduce a range of substituents. ekb.eg For example, the acetylation of anilines to form acetanilides is a common strategy to modulate the reactivity of the aromatic ring. libretexts.org
  • Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate. This diazonium salt can then participate in various coupling reactions, such as azo coupling, to form azo compounds. smolecule.com
  • Substitutions on the Phenylsulfonyl Group

    The phenyl ring of the phenylsulfonyl group is susceptible to electrophilic aromatic substitution, although the sulfonyl group is deactivating.

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the phenylsulfonyl ring. libretexts.org The position of substitution is directed by the sulfonyl group, which is primarily meta-directing.
  • Nucleophilic Aromatic Substitution: While less common for the unsubstituted phenylsulfonyl group, the presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic aromatic substitution reactions. smolecule.com
  • Formation of Sulfonyl-Bridged Polymeric Structures

    This compound and its derivatives can be utilized as monomers in polymerization reactions to create novel polymeric materials.

  • Polyaniline-type Polymers: The oxidative polymerization of aniline derivatives is a well-established method for producing conducting polymers. rsc.org While the direct homopolymerization of sulfonated anilines can be challenging due to the electron-withdrawing nature of the sulfonic acid group, frontiersin.org copolymers can be synthesized. Dapsone, or 4,4'-diaminodiphenyl sulfone, which is structurally related to this compound, has been polymerized under conditions similar to those used for aniline. researchgate.net
  • Enzymatic Polymerization: Enzymatic methods, using catalysts like horseradish peroxidase (HRP) or laccase, offer a green alternative for the polymerization of aniline and its derivatives. acs.orgacs.orgethz.chh-its.org These reactions can be carried out under mild conditions in aqueous solutions. For instance, HRP has been used to polymerize aniline in the presence of sulfonated polystyrene, yielding a water-soluble and conducting polyaniline complex. acs.org
  • Polymerization Method Monomer/Precursor Resulting Structure/Property Reference
    Oxidative Polymerization 2-(1-methylbut-2-en-1-yl)aniline Soluble PANI derivatives in protonated emeraldine (B8112657) form rsc.org
    Enzymatic Polymerization (HRP) Aniline with Sulfonated Polystyrene Water-soluble, conducting PANI/SPS complex acs.org
    Chemical Polymerization 3-aminobenzenesulfonic acid Low yield of sulfonated polyaniline frontiersin.org

    Cycloaddition and Condensation Reactions for Novel Scaffolds

    The reactive sites on this compound allow for its participation in cycloaddition and condensation reactions to construct new ring systems.

  • Diels-Alder Reactions: The aniline or derivatized aniline moiety can act as a component in Diels-Alder reactions, which are powerful for forming six-membered rings. nih.govencyclopedia.pub Indole (B1671886) derivatives, which can be synthesized from aniline precursors, are known to undergo [4+2] cycloaddition reactions to form carbazoles. researchgate.net
  • Condensation Reactions: The amino group can condense with carbonyl compounds to form Schiff bases (imines). These imines can then undergo further reactions, such as cycloadditions with anhydrides, to create heterocyclic structures like oxazepines. researchgate.net
  • Reaction Type Reactants Product Type Reference
    Aza-Diels-Alder Anilines, Aldehydes, Dihydrofuran Tetrahydroquinolines nih.gov
    Condensation/Cycloaddition Azo-Schiff bases, Anhydrides Oxazepine derivatives researchgate.net

    Oxidative Coupling Reactions of Aniline Precursors

    Oxidative coupling reactions provide a direct method for forming bonds between aniline units or for introducing other functionalities.

  • Azo Compound Formation: The copper-catalyzed oxidative coupling of anilines can be used to synthesize azo compounds under mild conditions. nih.gov
  • Sulfonamide Synthesis: An electrochemical method has been developed for the oxidative coupling of amines and thiols to directly form sulfonamides, bypassing the need for pre-functionalized reagents like sulfonyl chlorides. acs.org
  • C-H Sulfonylation: Direct C-H sulfonylation of anilines with sodium sulfinates has been achieved using a biomass-derived copper catalyst, offering a route to introduce sulfonyl groups onto the aniline ring. researchgate.netmdpi.com This can be followed by hydrolysis to yield the corresponding 4-sulfonyl aniline. mdpi.com
  • Molecular Structure, Conformation, and Intermolecular Interactions

    Crystallographic Investigations

    Single-Crystal X-ray Diffraction Analysis

    A single-crystal X-ray diffraction analysis is the definitive method for determining the solid-state structure of a crystalline compound. This technique would provide the fundamental data needed to characterize 4-(Phenylsulfonyl)aniline.

    The crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group describe the symmetry of the unit cell and the arrangement of molecules within it. This information is a primary result of a crystallographic study and is currently unknown for this compound.

    The conformation of the this compound molecule, particularly the dihedral angles between the two phenyl rings and the geometry of the sulfonyl and amino groups, would be revealed by a structural analysis. These parameters are crucial for understanding the molecule's flexibility and shape.

    Hydrogen Bonding Networks

    Hydrogen bonds are key directional interactions that play a significant role in the assembly of molecules in the crystalline state. The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the sulfonyl group (-SO₂) can act as an acceptor.

    A detailed analysis would characterize the presence and geometry of intermolecular hydrogen bonds, such as those between the amino group's hydrogen atoms and the sulfonyl group's oxygen atoms of neighboring molecules (N—H···O). Other potential interactions like N—H···N and C—H···O bonds would also be identified and quantified.

    The possibility of intramolecular hydrogen bonds, for instance, between the amino group and the sulfur atom of the sulfonyl group, would also be investigated. However, given the geometry of the 4-substituted molecule, significant intramolecular N—H···S contacts are less likely compared to isomers where these groups are in closer proximity.

    Pi-Stacking and Aromatic Interactions (π–π interactions)

    The presence of two aromatic rings in the this compound molecule facilitates significant π-π stacking interactions. These non-covalent interactions are crucial in stabilizing the crystal lattice and influencing the molecular conformation. wikipedia.org π-stacking arises from the electrostatic interaction between the quadrupole moments of the aromatic rings. In the solid state, the phenyl and aniline (B41778) rings of adjacent molecules can arrange themselves in either a parallel-displaced or a T-shaped (edge-to-face) conformation to maximize attractive forces and minimize repulsion. nih.gov

    The electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the amino group create a dipole across the molecule, influencing the electronic distribution of the aromatic rings. This can lead to specific arene-arene interactions where the electron-rich aniline ring of one molecule interacts favorably with the more electron-deficient phenylsulfonyl ring of a neighboring molecule. wikipedia.org These interactions are a key driving force in the formation of ordered supramolecular structures. researchgate.net

    Molecular Packing and Supramolecular Assembly

    The molecular packing of this compound in the solid state is a result of a combination of intermolecular forces. Beyond the π-π stacking, hydrogen bonding plays a pivotal role. The amino group (-NH₂) of the aniline moiety acts as a hydrogen bond donor, while the sulfonyl group (-SO₂) provides two strong hydrogen bond acceptor sites (the oxygen atoms). This allows for the formation of extensive hydrogen-bonding networks, such as N-H···O interactions, which are fundamental to the supramolecular assembly. nih.gov

    Co-crystallization and Adduct Formation

    Co-crystallization is a technique used to create multi-component crystalline solids by combining an active pharmaceutical ingredient (API) with a neutral guest molecule, or "coformer," in the same crystal lattice. tbzmed.ac.ir The this compound molecule possesses functional groups that make it a suitable candidate for forming co-crystals. The amino group can form robust hydrogen bonds with coformers containing acidic groups, such as carboxylic acids, while the sulfonyl oxygens can interact with hydrogen bond donors. nih.gov

    The formation of co-crystals or adducts can alter the physicochemical properties of the parent compound without breaking or forming covalent bonds. nih.gov For instance, co-crystallization of aniline derivatives with various phenols has been shown to proceed via the formation of stable hydrogen-bonded synthons. nih.gov This strategy could be employed with this compound to engineer new solid forms with tailored properties. The process typically involves dissolving the compound and a selected coformer in a suitable solvent and allowing them to crystallize together. tbzmed.ac.ir

    Spectroscopic Characterization of Structural Features

    Spectroscopic techniques are essential for confirming the molecular structure of this compound and identifying its key functional groups.

    Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

    Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful, non-destructive techniques for identifying the vibrational modes of a molecule. ljmu.ac.uk The spectra of this compound exhibit characteristic bands corresponding to its specific functional groups. globalresearchonline.net

    Key vibrational bands for the aniline moiety include the N-H stretching vibrations, which typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. The sulfonyl group is characterized by strong, distinct asymmetric and symmetric S=O stretching bands, generally found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings produce a series of bands in the 1600-1450 cm⁻¹ region. nih.gov These spectra serve as a molecular "fingerprint," allowing for unambiguous identification of the compound. globalresearchonline.net

    Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
    Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300
    Amine (-NH₂)N-H Scissoring1650 - 1580
    Aromatic RingC-H Stretch3100 - 3000
    Aromatic RingC=C Stretch1600 - 1450
    Sulfonyl (-SO₂)S=O Asymmetric Stretch1350 - 1300
    Sulfonyl (-SO₂)S=O Symmetric Stretch1160 - 1120
    C-N BondC-N Stretch1340 - 1250
    C-S BondC-S Stretch800 - 600

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

    Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

    In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the aniline ring are generally found more upfield compared to those on the phenylsulfonyl ring due to the electron-donating effect of the amino group. The protons of the amino group itself would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

    The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the nitrogen and sulfur atoms (C-N and C-S) are significantly deshielded and appear at characteristic chemical shifts. The remaining aromatic carbons appear within the typical range of δ 110-150 ppm. The specific chemical shifts provide conclusive evidence for the substitution pattern of the aromatic rings. rsc.org

    NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Notes
    ¹HAromatic (Aniline Ring)~6.6 - 7.0Shielded by -NH₂ group
    ¹HAromatic (Phenylsulfonyl Ring)~7.4 - 7.9Deshielded by -SO₂ group
    ¹HAmine (-NH₂)Variable (broad singlet)Shift is solvent/concentration dependent
    ¹³CAromatic (C-NH₂)~145 - 150Deshielded by nitrogen
    ¹³CAromatic (Aniline Ring)~114 - 130-
    ¹³CAromatic (C-SO₂)~140 - 145Deshielded by sulfonyl group
    ¹³CAromatic (Phenylsulfonyl Ring)~127 - 135-

    Mass Spectrometry (ESI-MS, LC-MS) for Molecular Ion and Fragmentation Analysis

    Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing polar molecules like this compound. nih.gov

    In positive ion mode ESI-MS, this compound is expected to be detected primarily as the protonated molecular ion [M+H]⁺. rsc.org High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₂H₁₁NO₂S). chemspider.com

    Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the isolated molecular ion. This fragmentation provides structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-S bonds connecting the phenyl and aniline moieties to the sulfonyl group. This would result in fragment ions corresponding to the benzenesulfonyl cation and the aminophenyl radical cation, or related structures, providing clear evidence of the core molecular framework. massbank.eu

    ParameterValueTechnique
    Molecular FormulaC₁₂H₁₁NO₂S-
    Monoisotopic Mass233.051 g/molCalculation
    Expected [M+H]⁺ Ionm/z 234.058ESI-MS (Positive Mode)
    Potential Fragment 1[C₆H₅SO₂]⁺MS/MS
    Potential Fragment 2[NH₂C₆H₄]⁺MS/MS

    UV-Visible Spectroscopy for Electronic Transitions

    The electronic absorption spectrum of this compound is characterized by transitions occurring within the aromatic rings and involving the sulfonyl and amino functional groups. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions expected for this molecule are of the π → π* and n → π* types.

    The benzene (B151609) and aniline rings contain π-electron systems, leading to strong π → π* transitions, typically observed at shorter wavelengths in the UV region. The presence of the amino group (an auxochrome) on one of the phenyl rings can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted diphenyl sulfone. The non-bonding electrons on the nitrogen atom of the amino group and the oxygen atoms of the sulfonyl group can participate in n → π* transitions, which are generally weaker and may appear at longer wavelengths.

    The absorption spectrum of the parent aniline molecule shows two prominent peaks in the UV region, around 230 nm and 280 nm, which are assigned to π → π* transitions. researchgate.net For this compound, the conjugation and electronic effects of the phenylsulfonyl group would be expected to modify these transitions. In substituted diaryl sulfones, the electronic communication between the two aromatic rings through the sulfonyl bridge can influence the energy of the electronic transitions.

    Table 1: Expected Electronic Transitions for this compound

    Type of TransitionChromophore/Functional Group InvolvedExpected Wavelength Region
    π → πPhenyl and Aniline RingsShorter UV region
    n → πAmino Group (-NH₂)Longer UV/Visible region
    n → π*Sulfonyl Group (-SO₂)UV region

    Note: Specific λmax and molar absorptivity (ε) values for this compound require experimental measurement and are not available in the cited literature.

    X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

    X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within a material. For this compound, XPS can be used to analyze the core level spectra of its constituent elements, primarily carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p).

    The binding energy of a core electron is sensitive to the chemical environment of the atom. For the nitrogen in the amino group (-NH₂), the N 1s binding energy is expected to be in the range typical for amine functionalities. In various amino-functionalized surfaces, the N 1s peak for C-NH₂ is found at approximately 400 eV. researchgate.net

    The sulfur atom in the phenylsulfonyl group is in a high oxidation state (+6). The S 2p binding energy for sulfones (R-SO₂-R') is characteristically found at higher binding energies compared to sulfides (R-S-R) or sulfoxides (R-SO-R). Studies on various sulfur compounds have shown that the S 2p binding energy for sulfones is typically in the range of 167-169 eV. researchgate.netukm.my The exact binding energy is influenced by the nature of the organic substituents. The S 2p spectrum will exhibit a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling.

    Table 2: Expected Core Level Binding Energies for this compound

    ElementCore LevelFunctional GroupExpected Binding Energy (eV)
    NitrogenN 1sAmino (-NH₂)~399-401
    SulfurS 2pSulfonyl (-SO₂-)~167-169

    Note: These are approximate binding energy ranges based on data for similar functional groups. Precise values for this compound would need to be determined experimentally.

    Theoretical and Computational Chemistry Studies

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 4-(phenylsulfonyl)aniline at the molecular level. arxiv.orgscispace.comunipr.it These computational methods allow for the prediction of a wide range of properties, from molecular geometry to electronic behavior. arxiv.orgscispace.com

    Density Functional Theory (DFT) for Ground State Properties

    Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules like this compound. arxiv.orgscispace.comunipr.itmjcce.org.mk This approach has proven effective in predicting various molecular characteristics, including geometry, vibrational frequencies, and electronic properties. arxiv.orgmjcce.org.mkresearchgate.net DFT calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mjcce.org.mkniscpr.res.in

    Theoretical studies have employed geometry optimization to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. mjcce.org.mkniscpr.res.in These calculations are typically performed using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. mjcce.org.mk The optimized geometry corresponds to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. niscpr.res.inresearchgate.net

    Vibrational analysis not only confirms the stability of the optimized structure but also predicts the infrared (IR) and Raman spectra of the molecule. niscpr.res.inresearchgate.net The calculated vibrational frequencies can be compared with experimental data to validate the computational model. researchgate.netniscpr.res.in For instance, studies on similar sulfonamide-containing molecules have shown good agreement between theoretical and experimental vibrational spectra. researchgate.net The characteristic vibrational modes associated with the functional groups of this compound, such as the amino (NH2) and sulfonyl (SO2) groups, can be identified and assigned through these analyses. researchgate.net

    Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
    NH₂ (primary amine)Asymmetric Stretching~34833483
    NH₂ (primary amine)Symmetric Stretching~33813381
    SO₂Asymmetric Stretching--
    SO₂Symmetric Stretching--

    Note: The table presents typical frequency ranges for the specified functional groups based on related compounds. Specific calculated and experimental values for this compound require dedicated studies.

    Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. mjcce.org.mk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mktandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower stability. tandfonline.comajchem-a.com

    For molecules similar to this compound, DFT calculations have been used to determine these energies. mjcce.org.mk For instance, in a study of a related compound, the HOMO-LUMO energy gap was calculated to be 4.963 eV, indicating a stable molecule. tandfonline.com The distribution of HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. researchgate.net

    ParameterValue (eV)
    E_HOMO-
    E_LUMO-
    Energy Gap (ΔE)-

    Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the stability of a molecule. mjcce.org.mkuni-muenchen.de It transforms the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de This analysis provides insights into hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. tandfonline.comwalshmedicalmedia.com

    The strength of these interactions is quantified by the second-order perturbation energy, E(2). tandfonline.com For example, in a related molecule, a significant stabilization energy of 94.09 kJ/mol was calculated for the interaction between a bonding and an antibonding orbital, indicating substantial electron delocalization. tandfonline.com NBO analysis also provides the natural population analysis (NPA), which assigns partial charges to each atom, offering a quantitative measure of the charge distribution within the molecule. tandfonline.comuni-muenchen.de

    Donor NBOAcceptor NBOE(2) (kJ/mol)
    ---

    Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. mjcce.org.mkmdpi.com It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. researchgate.net Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netmdpi.com Green or yellow areas signify regions of neutral potential. researchgate.net

    MESP maps are generated from the optimized molecular geometry and electron density. researchgate.netmdpi.com For molecules containing amine and sulfonyl groups, the MESP analysis often reveals a negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine group typically exhibit a positive potential. researchgate.net

    Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule. mjcce.org.mktandfonline.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de This analysis allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attacks. tandfonline.comresearchgate.net

    The condensed Fukui functions (f_k^+, f_k^-, and f_k^0) are calculated for each atom (k) in the molecule. tandfonline.com

    f_k^+ indicates the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

    f_k^- indicates the reactivity towards an electrophilic attack (where the molecule donates an electron).

    f_k^0 indicates the reactivity towards a radical attack.

    A higher value of a particular Fukui function for an atom suggests that it is more reactive towards the corresponding type of attack. tandfonline.com For instance, in a related compound, specific carbon and nitrogen atoms were identified as being prone to electrophilic attack based on their Fukui function values. tandfonline.com

    Atomf_k⁺f_k⁻f_k⁰
    ----

    Molecular Dynamics and Simulation Studies

    Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions in biological systems. nih.gov For derivatives of this compound, MD simulations have been used to study their binding mechanisms with biological targets. researchgate.net These simulations can reveal the stability of ligand-protein complexes, key intermolecular interactions like hydrogen bonds, and conformational changes that occur upon binding. nih.govresearchgate.net

    For instance, 500 ns MD simulations were performed on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines to investigate their interaction with the LcpASA extracellular domain, a potential drug target. researchgate.net Such studies are instrumental in the rational design of new therapeutic agents. researchgate.net

    Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking

    Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comsemanticscholar.org For sulfone derivatives, QSAR models have been developed to predict their activity as, for example, calcium channel blockers. nih.gov These models use various molecular descriptors, such as hydrophobic, electronic, and steric parameters, to correlate with biological activity. nih.gov

    Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein. nih.govekb.eg Docking studies on sulfone derivatives have been used to investigate their binding modes at the active sites of enzymes like CYT P450 14α-sterol demethylase, providing insights into their potential as antifungal agents. nih.gov The results of docking studies often correlate well with experimental findings and can guide the optimization of lead compounds. nih.govbohrium.comresearchgate.net

    Compound SeriesBiological Target/ActivityComputational MethodKey Findings
    1-[(4-(aminoalkoxy)phenyl)sulphonyl]indolizinesCalcium entry blockersQSARHydrophobic, electronic, and steric properties of substituents influence activity. nih.gov
    Sulfone derivativesCYT P450 14α-sterol demethylaseMolecular DockingShowed comparable binding interactions to the known antifungal fluconazole. nih.gov
    N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilinesStaphylococcus aureus LcpASAMolecular Docking and MDIdentified hit compounds with good binding affinity. researchgate.net

    Studies on Nonlinear Optical (NLO) Properties

    Molecules with large nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.netanalis.com.my Computational studies, particularly using DFT, are instrumental in predicting and understanding the NLO response of molecules like this compound and its derivatives. researchgate.netmdpi.com The first hyperpolarizability (β), a key parameter for NLO activity, can be calculated to assess the potential of a compound as an NLO material. researchgate.net

    Studies on related sulfonamide and sulfone derivatives have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant NLO responses. researchgate.netanalis.com.my Theoretical calculations help in understanding the structure-property relationships and in the rational design of new materials with enhanced NLO properties. globalauthorid.comniscpr.res.in

    Advanced Applications in Materials Science

    Electronic Materials Development

    The intrinsic properties of 4-(Phenylsulfonyl)aniline and its derivatives, such as their electronic structure and potential for chemical modification, have led to their investigation in various electronic devices. The presence of the sulfonyl group can influence the energy levels of the molecule, a critical factor in the performance of organic electronic materials.

    Dye-Sensitized Solar Cell (DSSC) Materials

    In the field of dye-sensitized solar cells (DSSCs), the strategic design of molecular components is paramount for achieving high efficiency. While direct research on this compound as a primary component in DSSCs is not extensively documented, the principles of DSSC operation highlight the potential roles for its derivatives. Aniline-based compounds are often explored as hole transport materials (HTMs), which are crucial for regenerating the oxidized dye and transporting positive charge to the counter electrode.

    The efficacy of an aniline-based HTM is highly dependent on the nature of its substituent groups. For instance, derivatives like N,N-bis(4-(hexylthio)phenyl)aniline have been utilized as HTMs, where the electron-donating hexylthio groups are reported to enhance dye regeneration. In contrast, the phenylsulfonyl group in this compound is strongly electron-withdrawing. This characteristic would significantly lower the energy of the highest occupied molecular orbital (HOMO) of the molecule. While a lower HOMO level can be advantageous in terms of achieving a higher open-circuit voltage (Voc), it must be carefully balanced to ensure efficient dye regeneration, which requires the HOMO level of the HTM to be higher than that of the oxidized dye.

    Furthermore, polyaniline, the polymerized form of aniline (B41778), has been generated in-situ within a DSSC to function as a hole transport medium. nih.gov This suggests that polymers derived from this compound could also be investigated for similar purposes, where the sulfonyl group could modulate the polymer's electronic properties and stability. The general structure and components of a DSSC are well-established, consisting of a photoanode, a photosensitizer dye, an electrolyte containing a redox couple, and a counter electrode. nih.gov

    Organic Light-Emitting Diode (OLED) Materials

    The application of this compound derivatives in organic light-emitting diodes (OLEDs) is more concretely established in scientific literature. The sulfonyl group plays a key role in designing materials with specific electronic properties for both emitter and host materials in the emissive layer of an OLED.

    One area of investigation is in donor-π-acceptor (D-π-A) fluorescent dyes. A derivative of this compound, (E)-N,N-Diphenyl-4-(2-(phenylsulfonyl)vinyl)aniline, has been synthesized and characterized. rsc.org In this molecule, the diphenylamine (B1679370) group acts as the electron donor, the vinyl group as the π-bridge, and the phenylsulfonyl group as the electron acceptor. The photophysical properties of such compounds are of significant interest for their potential use as emitters in OLEDs.

    More significantly, complex derivatives of phenylsulfonyl aniline have been successfully incorporated as host materials in high-efficiency OLEDs. In one notable study, a blue OLED was fabricated using 10-(4-((4-(9H-carbazol-9-yl)phenyl)sulfonyl)-phenyl)-9,9-dimethyl-9,10-dihydroacridine (CzAcSF) as a host material. mdpi.com This device demonstrated a maximum external quantum efficiency (EQE) of 15.4%, highlighting the potential of the phenylsulfonyl aniline scaffold in creating effective host materials for thermally activated delayed fluorescence (TADF) emitters. mdpi.com

    OLED Device with Phenylsulfonyl Aniline Derivative Performance Metric Value Reference
    Blue OLED with CzAcSF host materialMaximum External Quantum Efficiency (EQE)15.4% mdpi.com

    Organic Photovoltaics (OPV)

    In the context of organic photovoltaics (OPV), the design of donor and acceptor materials with tailored energy levels is critical for efficient charge separation and transport. While direct applications of this compound in OPV devices are not widely reported, the principles of OPV material design suggest its potential as a molecular building block.

    The donor-π-acceptor (D-π-A) architecture is a common strategy for designing small molecule organic solar cell materials. The previously mentioned compound, (E)-N,N-Diphenyl-4-(2-(phenylsulfonyl)vinyl)aniline, with its distinct donor and acceptor moieties, represents a class of molecules that could be explored for OPV applications. rsc.org The electron-withdrawing phenylsulfonyl group would contribute to a lower lowest unoccupied molecular orbital (LUMO) energy level, which is a desirable characteristic for acceptor materials in bulk heterojunction solar cells. The tunability of the electronic properties through chemical modification of the aniline and phenylsulfonyl groups makes this class of compounds an interesting area for future research in OPVs.

    Perovskite Solar Cell (PSC) Materials

    Perovskite solar cells (PSCs) have seen rapid advancements, and a key area of research is the passivation of defects within the perovskite layer to enhance efficiency and stability. Aniline derivatives have been investigated as passivating agents, where the amine group can interact with the perovskite surface.

    While this compound itself has not been the direct subject of extensive PSC research, related compounds have shown significant promise. For instance, 1-(phenylsulfonyl)pyrrole (B93442) (PSP), a compound with a similar phenylsulfonyl group, has been used to homogenize the cation components in perovskite films, leading to devices with certified steady-state power conversion efficiencies of 25.2%. researchgate.net Another related molecule, 4-Aniline Sulfonic Acid, has been employed to regulate the growth of perovskite films and passivate defects. x-mol.com Furthermore, 4-fluoroaniline (B128567) has been demonstrated as an effective agent for non-destructive surface passivation of perovskite films. nih.gov

    These examples strongly suggest that the functional groups on the aniline ring play a crucial role in the passivation of perovskite defects. The Lewis base character of the aniline nitrogen and the potential for the sulfonyl group's oxygen atoms to interact with the perovskite surface make this compound a plausible candidate for future investigations into perovskite passivation strategies.

    Polymeric and Supramolecular Architectures

    The polymerization of aniline and its derivatives leads to a class of conducting polymers with a wide range of potential applications. The incorporation of a phenylsulfonyl group into the polymer backbone is a strategy to modify the properties of the resulting material.

    Synthesis and Characterization of Poly(phenylsulfonyl-aniline)

    Research into the polymerization of aniline derivatives has provided methods for the synthesis of polymers that can be considered analogues or derivatives of poly(phenylsulfonyl-aniline). A notable example is the synthesis of poly[N,N-(phenylamino)disulfides] through the condensation polymerization of aniline derivatives with sulfur monochloride (S₂Cl₂). acs.org This reaction is typically carried out in the presence of a base like triethylamine (B128534) in an anhydrous solvent at low temperatures to control the highly exothermic reaction. acs.org

    The resulting polymers have been characterized by various techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the polymer, confirming the connectivity of the monomers. Size Exclusion Chromatography (SEC) provides information on the molecular weight and molecular weight distribution of the polymer. acs.org UV-vis spectroscopy is employed to study the electronic properties and conjugation along the polymer backbone. acs.org

    The synthesis of other sulfur-containing polymers, such as sulfonated poly(phenylene)s and poly(arylene ether sulfone)s, further illustrates the versatility of incorporating sulfonyl groups into polymer backbones to achieve desired thermal and mechanical properties. mdpi.comresearchgate.net Additionally, the use of multisulfonyl chloride compounds as initiators for living radical polymerization opens up possibilities for creating complex polymer architectures with well-defined structures. cmu.edu

    Catalysis and Reaction Enhancement

    This compound and its derivatives are integral to various catalytic processes, both as products of catalyzed reactions and as participants that influence reaction pathways.

    A key area of research is the development of efficient, catalyzed methods for synthesizing sulfonylated anilines. One study reports the use of a biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) for the sulfonylation of aniline derivatives with sodium sulfinates. mdpi.com This method allows for the synthesis of various sulfonylation products, which can then be readily converted to the corresponding 4-sulfonyl anilines via hydrolysis. mdpi.com For example, a gram-scale synthesis using this approach produced a C4 sulfonylation product in 78% yield, which was subsequently hydrolyzed to yield 2-methyl-4-(phenylsulfonyl)aniline (92% yield). mdpi.com

    Electrochemical methods have also been developed for the synthesis of substituted phenylsulfonyl anilines. An investigation into the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of benzenesulfinic acid demonstrated a novel route to produce 4-chloro-2-(phenylsulfonyl)aniline. rsc.orgrsc.org The process involves the anodic generation of an unstable chloronium intermediate from 4-chloroaniline. rsc.org This reactive intermediate then reacts with benzenesulfinic acid, which acts as a nucleophile, to form 4-chloro-2-(phenylsulfonyl)aniline and another N-phenylated derivative. rsc.orgrsc.org This reaction highlights how the presence of a sulfinic acid derivative can alter the electrochemical reaction pathway to favor the formation of C-S bonds. rsc.org

    Further electrochemical research has focused on the direct C-H sulfonylation of N,N-dialkylanilines using sulfonyl hydrazides. acs.org This method, which operates without transition metal catalysts, can efficiently introduce arylsulfonyl groups at the ortho position of the aniline ring. acs.org The reaction proceeds through a proposed radical-mediated pathway, where the aniline derivative first undergoes dehydrogenative cross-coupling to form a dimer, which is then sulfonylated. acs.org

    Table 2: Catalytic Synthesis of this compound Derivatives

    Reactants Catalyst/Method Product Yield Reference
    N-(o-tolyl)picolinamide, Sodium benzenesulfinate CuₓOᵧ@CS-400 (Biomass-derived copper catalyst) 2-methyl-4-(phenylsulfonyl)aniline (after hydrolysis) 92% mdpi.com
    4-chloroaniline, Benzenesulfinic acid Electrochemical Oxidation 4-chloro-2-(phenylsulfonyl)aniline N/A rsc.orgrsc.org
    N,N-dimethyl-p-toluidine, Benzenesulfonyl hydrazide Electrochemical Synthesis (Graphite anode, Nickel cathode) N,N,4-trimethyl-2-(phenylsulfonyl)aniline 80% acs.org

    Mechanistic Insights into Biological and Environmental Processes

    Biological Activity and Mechanism of Action Studies

    Cellular Mechanisms of Action

    Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2 Modulation)

    Derivatives of 4-(Phenylsulfonyl)aniline have been investigated for their ability to induce apoptosis, a programmed cell death process crucial for tissue homeostasis. The regulation of apoptosis is a complex process governed by pro- and anti-apoptotic proteins, with the B-cell lymphoma 2 (Bcl-2) family playing a central role. researchgate.netnih.gov Upsetting the balance between these proteins can lead to deficient apoptotic signaling, a common mechanism for tumor cell survival. researchgate.net

    Studies have shown that certain compounds containing the phenylsulfonyl moiety can induce apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases, which are the executive enzymes of apoptosis. researchgate.netnih.govmdpi.com For instance, some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3 and -7. researchgate.netmdpi.comresearchgate.net

    The activation of caspase-9, an initiator caspase in the intrinsic pathway, is a critical step that subsequently activates the executioner caspases. researchgate.net Some phenylsulfonyl derivatives have demonstrated the ability to activate caspase-3 and caspase-9. mdpi.com The process of apoptosis is often confirmed through methods like Annexin V-FITC/PI staining, which can distinguish between early and late apoptotic cells. sci-hub.se For example, treatment of MCF-7 breast cancer cells with certain naphthoquinone derivatives containing a phenylamino-sulfanyl moiety resulted in a significant increase in the percentage of cells in late apoptosis. sci-hub.se

    Furthermore, some complex derivatives incorporating the this compound structure have been designed as BH3 mimetics. These molecules mimic the action of pro-apoptotic BH3-only proteins to bind to and inhibit anti-apoptotic Bcl-2 proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis in cancer cells. researchgate.netgoogle.com

    Interactive Table: Apoptosis-Related Activity of Phenylsulfonyl Derivatives

    Compound Type Cell Line Observed Effect Reference
    Naphthoquinone derivatives with phenylamino-sulfanyl moiety MCF-7 Induction of late apoptosis sci-hub.se
    Pyrrolobenzothiadiazepines (PBTDs) K562, CML patient cells Caspase-3 activation, Bcl-2 down-regulation, Bax up-regulation mdpi.com
    Ugi and Passerini reaction derivatives MCF-7 Caspase 3/7 activation, P53 induction, Bcl-2 suppression, Bax enhancement researchgate.net
    Bcl-2/Bcl-xL inhibitors Pancreatic cancer cell lines Synergistic induction of apoptosis with CDK5 inhibitor nih.gov
    Enzyme Inhibition Studies (e.g., Cyclooxygenases, Lipoxygenases, Carbonic Anhydrase)

    The this compound scaffold is a key component in a variety of enzyme inhibitors, notably targeting cyclooxygenases (COX), lipoxygenases (LOX), and carbonic anhydrases (CA).

    Cyclooxygenase (COX) Inhibition:

    The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. acs.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is often induced during inflammation. acs.org Several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors incorporate a sulfonyl or sulfonamide group. The 4-(methylsulfonyl)phenyl moiety is a well-known pharmacophore in selective COX-2 inhibitors like celecoxib (B62257) and rofecoxib. acs.orguobaghdad.edu.iq The methylsulfonyl group is thought to orient into a secondary pocket of the COX-2 active site, contributing to its selectivity. researchgate.net Studies on various derivatives have shown that the incorporation of the 4-(methylsulfonyl)aniline (B1202210) pharmacophore can lead to significant anti-inflammatory activity, with a potential for increased selectivity towards COX-2. uobaghdad.edu.iqresearchgate.net

    Lipoxygenase (LOX) Inhibition:

    Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov Derivatives containing the 4-(methylsulfonyl)phenyl group have been investigated as dual inhibitors of both COX and LOX. For example, certain 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives have shown balanced inhibitory activity against both enzymes. nih.gov Structure-activity relationship (SAR) studies on other series of compounds have also highlighted the importance of the sulfonyl group for LOX inhibition. researchgate.netresearchgate.net

    Carbonic Anhydrase (CA) Inhibition:

    Carbonic anhydrases are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. mdpi.com Benzenesulfonamides are a classic class of CA inhibitors. nih.gov Studies have shown that 4-amino-substituted benzenesulfonamides can be potent inhibitors of various human CA isoforms. mdpi.com For instance, derivatives of 4-nitro-N-(phenylsulfonyl)benzenesulfonamide have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. evitachem.com The binding of these sulfonamide inhibitors to the zinc ion in the active site of the enzyme is a key aspect of their mechanism. nih.gov

    Interactive Table: Enzyme Inhibition by Phenylsulfonyl Derivatives

    Enzyme TargetDerivative ClassKey FindingsReference
    Cyclooxygenase-2 (COX-2)5-Substituted-2-(4-(methylsulfonyl)phenyl)-1H-indolesThe 4-(methylsulfonyl)phenyl group is crucial for potent and selective COX-2 inhibition. researchgate.net
    Cyclooxygenase (COX) & Lipoxygenase (LOX)3-[4-(Amino/methylsulfonyl)phenyl]methylene-indolin-2-onesBalanced dual inhibition of COX and LOX. nih.gov
    Carbonic Anhydrase IX (CA IX)4-Nitro-N-(phenylsulfonyl)benzenesulfonamideInhibition of CA IX, which is overexpressed in certain cancer cells. evitachem.com
    Carbonic Anhydrase (Multiple isoforms)4-Amino-substituted benzenesulfonamidesPotent inhibition of various human CA isoforms. mdpi.com

    Structure-Activity Relationship (SAR) Investigations

    Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various biological effects.

    In the context of COX-2 inhibition , SAR studies on 1H-indole derivatives revealed that the presence of a 4-(methylsulfonyl)phenyl group at the C-2 position of the indole (B1671886) ring is a key determinant for high COX-2 selectivity and potency. researchgate.net Modifications at other positions, such as the introduction of a methoxy (B1213986) group at the C-5 position, can further enhance this selectivity. researchgate.net

    For lipoxygenase inhibition , SAR studies on coumarin (B35378) derivatives indicated that a bromine atom at the 6-position and a methyl group at the 4-position were critical for inhibitory potency. nih.gov In a series of 1,3-thiazole-2-amine analogues, a hydroxyl or amino group at the 2- or 4-position of the N-aryl moiety was found to be a key group for inhibitory activity. nih.gov

    In the development of antiviral agents , SAR studies on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines showed that substitutions on the phenylsulfonyl ring significantly impacted activity. frontiersin.org For instance, the introduction of a para-methoxy group on the phenylsulfonyl moiety completely abolished anti-RSV activity and reduced potency against Yellow Fever Virus (YFV), while in some cases conferring activity against Bovine Viral Diarrhea Virus (BVDV). frontiersin.org

    Regarding anticancer activity , SAR studies on quinolone derivatives indicated that the nature of the substituent at the N-1 position and on the phenyl moiety influenced cytotoxicity. jst.go.jp Generally, electron-withdrawing groups on the phenyl moiety increased reactivity. jst.go.jp In a series of benzimidazole (B57391) derivatives, substitutions at various positions were found to be either favorable or unfavorable for activity, highlighting the specific structural requirements for potent inhibition of targets like Lck kinase. mdpi.com

    For inhibitors of SLC10 carriers, modifications on the different aromatic rings of phenylsulfonylamino-benzanilide derivatives led to significant changes in potency and selectivity against ASBT, NTCP, and SOAT. acs.org For example, a 4-chloro substitution on the A-ring abolished the inhibitory effect against ASBT and NTCP. acs.org

    These examples underscore the importance of systematic structural modifications and the subsequent evaluation of biological activity to delineate the SAR, which is fundamental for the rational design of more potent and selective therapeutic agents.

    Interaction with Biological Targets

    The biological effects of this compound and its derivatives stem from their specific interactions with molecular targets, primarily enzymes and receptors. The phenylsulfonyl group often plays a crucial role in these interactions.

    In the case of cyclooxygenase (COX) inhibition, molecular docking studies have shown that the methylsulfonyl group of selective COX-2 inhibitors can fit into a secondary pocket of the COX-2 active site, which is not as accessible in the COX-1 isoform. researchgate.net This interaction is a key determinant of their selectivity. The inhibitor molecule typically forms hydrogen bonds and van der Waals interactions with amino acid residues within the active site. For example, the carboxylate group of some NSAIDs forms hydrogen bonds with Arg-120 and Tyr-355 at the constriction site of the COX channel. acs.org

    For carbonic anhydrase (CA) inhibitors, the primary interaction involves the binding of the sulfonamide group to the zinc ion located at the bottom of the enzyme's active site. nih.gov X-ray crystallography has revealed the precise binding modes, showing that the sulfonamide nitrogen deprotonates and coordinates to the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion. nih.gov Additional interactions with active site residues further stabilize the enzyme-inhibitor complex.

    In the context of apoptosis induction , derivatives of this compound can interact with proteins of the Bcl-2 family. researchgate.net BH3 mimetics containing this scaffold are designed to bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net This binding prevents the anti-apoptotic proteins from sequestering pro-apoptotic proteins, thereby triggering the apoptotic cascade.

    Molecular docking studies have also been employed to predict the interactions of phenylsulfonyl derivatives with other targets. For instance, the interaction of N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide with cyclooxygenase enzymes has been modeled to understand its potential inhibitory effects. smolecule.com Similarly, the binding of diarylsulfonylurea-chalcone hybrids to the allosteric site of 5-lipoxygenase has been investigated through molecular docking simulations. researchgate.net

    The nature of the substituents on the phenyl and aniline (B41778) rings can significantly influence the binding affinity and selectivity for a particular target. For example, the presence of a bromine substituent can enhance lipophilicity and alter the interaction with biological targets. cymitquimica.com

    Time-Dependent Biological Effects

    The biological effects of certain enzyme inhibitors can be time-dependent, meaning the extent of inhibition increases with the duration of exposure of the enzyme to the inhibitor. This phenomenon is often associated with a multi-step binding mechanism.

    Some non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) exhibit time-dependent inhibition. acs.org This is characterized by a progressive increase in the inhibition of the enzyme when it is pre-incubated with the inhibitor before the addition of the substrate. acs.org This type of inhibition is often functionally irreversible. acs.org A general model for this behavior involves an initial rapid, reversible binding of the inhibitor to the enzyme, followed by a slower conformational change in the enzyme-inhibitor complex, leading to a more tightly bound state. acs.org Aspirin is a classic example of a time-dependent, irreversible inhibitor that covalently modifies the COX active site. acs.org Other NSAIDs, like flurbiprofen (B1673479) and indomethacin, also exhibit time-dependent inhibition, conforming to a two-step binding model. acs.org

    In the context of other enzyme systems, the interaction of certain compounds with their targets can also show time-dependency. For example, a study on the interaction of 4-(4'-aminophenylazo)phenylarsonic acid with subtilases described a time-dependent specific interaction. nih.gov

    Environmental Fate and Degradation Pathways of this compound

    The environmental fate of this compound, an aromatic sulfone, is determined by its susceptibility to various degradation processes. These pathways include abiotic oxidative degradation in aqueous environments and biotic degradation by microorganisms. Understanding these mechanisms is crucial for assessing its persistence and potential impact on ecosystems.

    Oxidative Degradation in Aqueous Solutions

    In aqueous systems, this compound is subject to transformation by highly reactive species generated through various chemical processes. These reactions primarily involve oxidation, which can lead to the breakdown of the parent molecule into various intermediates and, ultimately, mineralization.

    Advanced Oxidation Technologies (AOTs) are effective for the degradation of recalcitrant organic pollutants like sulfonamides. Systems combining iron (in various oxidation states from 0 to VI) and sulfite (B76179) (SO₃²⁻) have been investigated for their ability to degrade 4-aminobenzene sulfonamides. These systems are potent because they generate highly reactive species, particularly the sulfate (B86663) radical (SO₄•⁻), which is a powerful oxidant. The Fenton process, which utilizes iron (II) and hydrogen peroxide (H₂O₂), is another relevant AOT capable of degrading sulfonamides and aniline, indicating its potential applicability for this compound degradation. researchgate.net

    The degradation of sulfonamides and anilines is significantly influenced by sulfate radicals (SO₄•⁻). researchgate.net Generated from precursors like persulfate or through Fe/sulfite systems, sulfate radicals offer several advantages over other oxidants like hydroxyl radicals (•OH), including a longer half-life and high reactivity across a wider pH range. researchgate.net The reaction mechanism involves the sulfate radical attacking the this compound molecule. This can occur at the amino group or the aromatic rings, initiating a cascade of reactions that lead to the fragmentation of the compound. researchgate.net

    While specific studies on the byproducts of this compound are limited, the degradation pathways can be inferred from research on structurally similar sulfonamides. nih.gov The primary transformation pathways initiated by oxidative attack include:

    Hydroxylation: The addition of hydroxyl groups to the aromatic rings is a common initial step in the oxidation of aromatic compounds.

    SO₂ Extrusion: This pathway involves the cleavage of the carbon-sulfur bonds, leading to the extrusion of sulfur dioxide (SO₂). This is a known degradation mechanism for six-membered heterocyclic sulfonamides. nih.gov

    Bond Cleavage: The cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond is a critical step in the breakdown of the sulfone structure. nih.gov

    Oxidation of the Amino Group: The aniline moiety can be oxidized, potentially forming nitroso or nitro derivatives under certain conditions.

    Polymerization/Coupling: Anodic oxidation studies of substituted anilines show that radical intermediates can couple to form dimers and other polymeric products. researchgate.net

    The table below summarizes the likely degradation pathways and resulting intermediate products based on studies of related compounds.

    Proposed PathwayDescriptionPotential Byproducts
    Hydroxylation Addition of -OH groups to one or both aromatic rings.Hydroxylated derivatives of this compound
    SO₂ Extrusion Cleavage of C-S bonds and release of sulfur dioxide.Biphenyl derivatives, aniline, benzene (B151609)
    C-S/S-N Bond Cleavage Fission of the sulfonyl bridge.Benzenesulfinic acid, aminophenol, aniline, phenol
    Amino Group Oxidation Oxidation of the -NH₂ group.4-(Phenylsulfonyl)nitrosobenzene, 4-(Phenylsulfonyl)nitrobenzene
    Dimerization Coupling of radical intermediates.Azobenzene derivatives, diphenylamine (B1679370) derivatives

    Biodegradation Mechanisms

    The biodegradation of sulfonated aromatic compounds is often challenging for microorganisms due to the stability of the sulfone linkage and the aromatic rings.

    Identification of Key Intermediates (e.g., Phenylphosphoamidate, 4-Aminobenzoate)

    The anaerobic degradation of aromatic amines, such as aniline, involves unique activation strategies to overcome the stability of the aromatic ring. In the sulfate-reducing bacterium Desulfatiglans anilini, the metabolic pathway is initiated without the use of oxygen. Research has identified crucial intermediates that facilitate this breakdown. osti.govnih.gov The process begins with the conversion of aniline to an energy-rich intermediate, phenylphosphoamidate. osti.gov This phosphorylation step is a key activation mechanism.

    Following its formation, phenylphosphoamidate is carboxylated to produce 4-aminobenzoate (B8803810). osti.govnih.gov The identification of 4-aminobenzoate as a subsequent intermediate has been confirmed in studies of anaerobic aniline metabolism, where it serves as a central molecule before the aromatic ring is further processed. nih.govfrontiersin.org This carboxylation step is critical for preparing the molecule for subsequent deamination and ring cleavage. The degradation pathway from aniline to benzoyl-CoA via these intermediates in anaerobic bacteria is a well-postulated mechanism. frontiersin.org

    Table 1: Key Intermediates in the Anaerobic Degradation of Aniline

    Initial Substrate Key Intermediate 1 Key Intermediate 2 Reference
    Enzymatic Systems Involved in Degradation (e.g., Synthases, Carboxylases)

    The conversion of aniline to 4-aminobenzoate is mediated by a sophisticated enzymatic system in Desulfatiglans anilini. osti.gov The initial activation of aniline to phenylphosphoamidate is catalyzed by a phenylphosphoamidate synthase . This enzyme, which requires ATP for the reaction, is composed of two distinct protein subunits. osti.gov

    The subsequent conversion of phenylphosphoamidate to 4-aminobenzoate is carried out by a specialized carboxylase . osti.gov A remarkable feature of this enzymatic system is that the carboxylase is a multi-component enzyme whose subunits are encoded by genes from different gene clusters. osti.govnih.gov Specifically, studies have shown that for the in-vitro conversion to occur, two different carboxylase subunits, one from the 'ani' (aniline degradation) gene cluster and another from the 'phe' (phenol degradation) gene cluster, must be combined. osti.gov This recruitment of enzymes from different metabolic pathways highlights the adaptive strategies of microorganisms to degrade xenobiotic compounds. The reaction catalyzed by this composite carboxylase also requires several co-factors, including Mn²⁺, K⁺, and FMN. nih.gov

    Table 2: Enzymatic Systems in Aniline Degradation by D. anilini

    Enzymatic Step Enzyme System Subunits/Components Cofactors/Requirements Reference
    Aniline → Phenylphosphoamidate Phenylphosphoamidate Synthase Two subunits ATP osti.gov

    Influence of Environmental Factors on Degradation Kinetics

    The kinetics of the degradation of aromatic amines are significantly influenced by various environmental factors, including temperature, pH, and the concentration of oxidizing agents. While specific kinetic data for this compound is limited, studies on aniline provide a model for understanding these influences.

    In heat-assisted persulfate oxidation of aniline, the degradation rate was found to follow a pseudo-first-order reaction model. nih.gov The reaction kinetics are highly dependent on temperature, with an increase in temperature leading to a faster degradation rate. nih.gov Similarly, the concentration of the oxidizing agent (persulfate) directly correlates with the rate of aniline removal. nih.gov

    The pH of the solution also plays a critical role. For aniline degradation by persulfate oxidation, the rate is slowest in a strong acidic medium (pH 3) and fastest in a strong alkaline medium (pH 11). nih.gov Interestingly, within a more neutral range (pH 5 to 9), the maximum degradation rate was observed at a neutral pH of 7. nih.gov These findings indicate that optimal conditions are necessary for the efficient degradation of such compounds in environmental or industrial settings.

    Table 3: Effect of Environmental Factors on Aniline Degradation Kinetics

    Factor Condition Observation on Degradation Rate Reference
    Temperature Increasing Temperature Increased Rate nih.gov
    Oxidant Conc. Increasing Persulfate Increased Rate nih.gov
    pH pH 3 Low Rate nih.gov
    pH 7 High Rate (relative to pH 5 & 9) nih.gov

    Table 4: Mentioned Chemical Compounds

    Compound Name
    This compound
    Phenylphosphoamidate
    4-Aminobenzoate
    Aniline
    Benzoyl-CoA
    Persulfate
    ATP

    Q & A

    Q. What are the common synthetic routes for 4-(Phenylsulfonyl)aniline and its derivatives?

    this compound is typically synthesized via sulfonylation of aniline derivatives. A standard method involves reacting 4-aminophenyl precursors with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate the nucleophilic substitution . For derivatives like 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline, condensation reactions between sulfonyl-containing intermediates and functionalized anilines are employed, often using refluxing methanol or THF as solvents . Yield optimization may require temperature control (e.g., 0–25°C) and stoichiometric adjustments of sulfonylating agents.

    Q. Which spectroscopic and analytical methods are effective for characterizing this compound?

    Key characterization techniques include:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonyl group integration and aromatic proton environments. For example, sulfonyl protons typically appear downfield (δ 7.5–8.5 ppm) .
    • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. Crystallographic data for analogs (e.g., 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline) reveal planar sulfonyl groups and hydrogen-bonding networks critical for stability .
    • HPLC/MS : Validates purity and molecular weight, especially for derivatives with complex substituents .

    Q. What are the primary research applications of this compound in medicinal chemistry?

    This compound serves as a scaffold for antiviral agents. For instance, derivatives like 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline exhibit inhibitory activity against Flaviviridae viruses by targeting viral proteases . Modifications to the sulfonyl or aniline moieties enhance binding affinity and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies .

    Advanced Research Questions

    Q. How can researchers optimize the yield of this compound derivatives under varying reaction conditions?

    Yield optimization strategies include:

    • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve sulfonyl chloride reactivity, while pyridine acts as both solvent and base to neutralize HCl byproducts .
    • Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate sulfonylation in biphasic systems.
    • Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) minimizes side reactions like over-sulfonylation .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates pure products, confirmed by TLC .

    Q. What structural insights can be gained from X-ray crystallography of this compound analogs?

    Crystal structures (e.g., CCDC-2100572) reveal:

    • Planar Sulfonyl Groups : The S=O bonds adopt a trigonal planar geometry, facilitating π-stacking with aromatic systems .
    • Hydrogen-Bonding Networks : NH₂ groups form intermolecular H-bonds with sulfonyl oxygens, stabilizing crystal lattices .
    • Torsional Angles : Substituents on the aniline ring influence dihedral angles, affecting molecular packing and solubility .

    Q. How do modifications to the sulfonyl group impact the biological activity of this compound-based compounds?

    SAR studies demonstrate:

    • Electron-Withdrawing Groups : Nitro or halogen substituents on the phenylsulfonyl moiety enhance antiviral potency by increasing electrophilicity at the sulfonyl sulfur .
    • Bulkier Substituents : Piperidine or morpholine rings improve metabolic stability but may reduce cell permeability .
    • Bioisosteric Replacements : Replacing sulfonyl with carbonyl groups alters binding kinetics to viral proteases, as seen in West Nile virus inhibitors .

    Q. What strategies resolve contradictions in reported synthetic methodologies for sulfonamide-containing anilines?

    Discrepancies in yields or side products often arise from:

    • Reagent Purity : Impure sulfonyl chlorides generate undesired byproducts; pre-distillation or recrystallization is recommended .
    • Reaction Monitoring : Real-time FTIR or in-situ NMR tracks intermediate formation, enabling timely quenching .
    • Computational Modeling : DFT studies predict reaction pathways, identifying energy barriers for competing mechanisms (e.g., sulfonation vs. oxidation) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.